

Biochemical assays to confirm Apilimod's selectivity for PIKfyve

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Compound of Interest		
Compound Name:	Apilimod	
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Apilimod's Selectivity for PIKfyve Kinase: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays used to confirm the selectivity of **Apilimod** for its target, the phosphoinositide kinase PIKfyve. This guide includes supporting experimental data for **Apilimod** and alternative PIKfyve inhibitors, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Apilimod has emerged as a potent and highly specific inhibitor of PIKfyve, a lipid kinase crucial for endosomal trafficking and lysosomal homeostasis. Its exquisite selectivity is a critical attribute for its therapeutic potential, minimizing off-target effects. This guide delves into the biochemical assays that have been instrumental in validating **Apilimod**'s specificity and compares its performance with other known PIKfyve inhibitors.

Quantitative Comparison of PIKfyve Inhibitors

The following table summarizes the inhibitory potency and selectivity of **Apilimod** compared to other frequently studied PIKfyve inhibitors, YM201636 and APY0201. The data highlights **Apilimod**'s high affinity and selectivity for PIKfyve.



Inhibitor	Target	Assay Type	IC50 (nM)	Dissociatio n Constant (Kd) (pM)	Kinase Selectivity Profile
Apilimod	PIKfyve	In vitro kinase assay	14[1][2]	75[3]	No significant binding to 456 other kinases at 1 μM[4]
YM201636	PIKfyve	In vitro kinase assay	33[5][6]	Not widely reported	Selective for PIKfyve over p110α[5][6]
APY0201	PIKfyve	In vitro kinase assay	5.2[3]	Not widely reported	Superior selectivity over Apilimod against a panel of kinases, GPCRs, and ion channels[7]

Experimental Protocols

Detailed methodologies for the key biochemical assays used to determine the selectivity of PIKfyve inhibitors are provided below. These protocols are representative of the techniques cited in the literature.

In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

Active PIKfyve enzyme



- Lipid Kinase Buffer
- PI(3)P:PS substrate
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Test compounds (e.g., Apilimod) dissolved in DMSO
- 96-well opaque plates

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a pre-cooled 96-well opaque plate, add the following components in order:
 - 10 μl of diluted active PIKfyve enzyme.
 - 5 μl of PI(3)P:PS substrate (sonicate for 1 minute before use).
 - 5 μl of 1x Lipid Kinase Buffer.
 - A corresponding volume of the diluted test compound.
- Set up blank controls containing Lipid Dilution Buffer instead of the substrate.
- Initiate the kinase reaction by adding 5 μl of ATP solution.
- Shake the plate for 2 minutes and incubate at 30°C for 40 minutes.
- To terminate the reaction and deplete the remaining ATP, add 25 μl of ADP-Glo™ Reagent.
- Incubate the plate at room temperature for 40 minutes.
- Add 50 μl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.



- Incubate for 30 minutes at room temperature.
- Read the luminescence using a plate reader.
- Calculate the percentage of inhibition based on the signal from control wells and plot the results to determine the IC50 value.

Competitive Binding Assay (DiscoverX KINOMEscan™)

This assay measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.

Materials:

- DNA-tagged PIKfyve kinase
- Immobilized ligand (broad-spectrum kinase inhibitor) on a solid support
- Test compound (Apilimod)
- Elution buffer
- Quantitative PCR (qPCR) reagents

Procedure:

- The DNA-tagged PIKfyve kinase is incubated with the immobilized ligand and a range of concentrations of the test compound.
- The mixture is allowed to reach equilibrium.
- The solid support is washed to remove unbound kinase.
- The bound kinase is eluted.
- The amount of eluted, DNA-tagged kinase is quantified using qPCR.
- The results are expressed as a percentage of the control (no test compound), and a
 dissociation constant (Kd) is determined by plotting the percentage of kinase bound against



the test compound concentration. A lower Kd value indicates a higher binding affinity.

Chemical Proteomics (Affinity Chromatography)

This method identifies the direct protein targets of a small molecule from a complex cellular lysate.

Materials:

- Apilimod-based affinity resin (e.g., Apilimod linked to Sepharose beads)
- Cell lysate (e.g., from B-cell non-Hodgkin lymphoma cells)
- Wash buffers with varying stringency
- Elution buffer (e.g., containing a high concentration of free Apilimod or denaturing agents)
- SDS-PAGE and mass spectrometry reagents

Procedure:

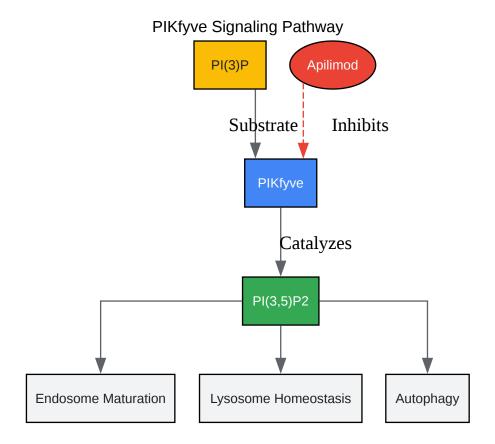
- Incubate the Apilimod-based affinity resin with the cell lysate to allow for the binding of target proteins.
- As a control, incubate a separate aliquot of the lysate with the affinity resin in the presence of a high concentration of free **Apilimod** to competitively inhibit the binding of specific targets.
- Wash the resin extensively with buffers of increasing stringency to remove non-specific protein binders.
- Elute the specifically bound proteins from the affinity resin.
- Separate the eluted proteins by SDS-PAGE.
- Excise the protein bands of interest and identify the proteins using mass spectrometry.
- Proteins that are significantly enriched in the absence of the free Apilimod competitor are identified as specific binding partners.



Visualizations

The following diagrams illustrate the PIKfyve signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.

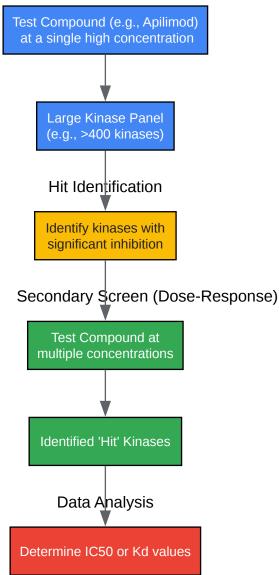






Kinase Inhibitor Selectivity Profiling Workflow

Primary Screen



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